N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O5/c1-15-6-8-16(9-7-15)22-27-24(36-29-22)18-5-4-12-30-23(18)28-31(25(30)33)14-21(32)26-19-13-17(34-2)10-11-20(19)35-3/h4-13H,14H2,1-3H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZBQQBZMVBGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the microwave-mediated synthesis process to ensure high yield and purity. This could include scaling up the reaction, optimizing microwave power and reaction time, and ensuring consistent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide exhibit significant anticancer activity. For instance:
- In vitro studies show that related oxadiazole derivatives can inhibit the growth of various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in various assays. For example:
- Compounds bearing oxadiazole rings have shown substantial antibacterial activity in preliminary studies against common pathogens .
Anti-inflammatory Effects
Research into related compounds indicates that they may possess anti-inflammatory properties through the inhibition of lipoxygenase pathways. This suggests a potential application in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues
The target compound’s structural analogs vary in core heterocycles, substituents, and functional groups, leading to distinct physicochemical and biological properties. Key examples include:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Core Heterocycles : The triazolo[4,3-a]pyridine core distinguishes the target from triazolo-pyrimidines () or fused pyrrolo-thiazolo systems (). These differences influence π-π stacking and hydrogen-bonding capabilities.
- Substituent Effects :
Table 2: Substituent Effects on Properties
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: The acetamide group in the target compound is common in drug candidates, suggesting possible kinase or enzyme inhibition. In contrast, triazole-sulfonamides () are pesticidal due to herbicidal activity .
- Stability : Oxadiazole rings (target compound) resist hydrolysis better than thiazole or thioacetamide derivatives (), which may degrade under acidic conditions .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a multi-component structure that includes:
- A dimethoxyphenyl group
- An oxadiazole ring
- A triazolo moiety
- An acetamide functional group
This structural diversity is crucial for its interaction with various biological targets.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 899911-71-8 |
Biological Activity Overview
The biological activity of this compound stems from its various structural components. The 1,2,4-oxadiazole and triazole rings are known for their diverse pharmacological properties.
-
Enzyme Inhibition :
- Compounds containing oxadiazole derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's .
- The presence of the triazole moiety enhances binding affinity to these enzymes, potentially leading to improved cognitive function.
- Anticancer Activity :
- Antimicrobial Properties :
Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Neuroprotective Effects
In silico studies have suggested that compounds similar to this compound possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for oral bioavailability. In vitro assays revealed selective inhibition of BuChE over AChE, indicating potential as a therapeutic agent for Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications on the phenyl rings significantly influence biological activity:
- Substituents on the Oxadiazole Ring :
- Methyl or halogen substitutions enhance potency against specific targets.
- Dimethoxy Group Positioning :
- The positioning of methoxy groups on the phenyl ring appears to optimize interactions with enzyme active sites.
Q & A
Q. What are the key synthetic steps for preparing N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide?
The synthesis involves multi-step reactions:
- Step 1: Formation of the triazolo[4,3-a]pyridine core via cyclization of hydrazine derivatives with carbonyl compounds under reflux (e.g., triethylamine as a base) .
- Step 2: Introduction of the 1,2,4-oxadiazol-5-yl group via nucleophilic substitution or [3+2] cycloaddition using nitrile oxides .
- Step 3: Acetamide coupling via reaction of chloroacetamide intermediates with the 2,5-dimethoxyphenylamine moiety in the presence of DMF and sodium hydroxide . Critical Parameters: Temperature control (60–100°C), inert atmosphere (N₂), and pH monitoring to prevent side reactions .
Q. How is the compound’s structural integrity confirmed after synthesis?
Analytical techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ≈ 532.18) .
- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole ring formation in this compound?
Key strategies include:
- Catalyst Screening: Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time (from 12 h to 2 h) and increases yield by 15–20% . Data Contradiction Note: Conflicting reports on optimal temperatures (80°C vs. 100°C) suggest substrate-specific sensitivity; pilot studies with TLC monitoring are recommended .
Q. What computational methods are used to predict biological activity and target interactions?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the oxadiazole’s hydrogen-bonding potential .
- PASS Program: Predicts antimicrobial and anticancer activity based on structural analogs (e.g., >70% probability for kinase inhibition) .
- MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns) for lead optimization .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
A comparative SAR study reveals:
Methodological Challenges and Solutions
Q. How to resolve discrepancies in spectral data for the triazolo-pyridine core?
- Issue: Overlapping ¹H NMR signals for pyridine and triazole protons.
- Solution: Use of 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Validation: Compare with synthesized reference standards .
Q. What strategies mitigate instability during long-term storage?
- Lyophilization: Stable for >12 months at -20°C in amber vials .
- Additives: 0.1% BHT (antioxidant) prevents oxadiazole ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
